molecular formula C22H21NO2S B2501030 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034540-21-9

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2501030
CAS No.: 2034540-21-9
M. Wt: 363.48
InChI Key: NOBNQIBQYVHWKV-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide (CAS 2034540-21-9) is a specialized organic compound offered for early-stage pharmaceutical research and development. This benzamide derivative features a unique molecular architecture combining cyclopropyl, hydroxy, phenyl, and thiophene groups, which is designed to confer specific physicochemical properties and potential for high biological activity selectivity, particularly for central nervous system (CNS) targets . The compound is available for purchase as a solid powder with a predicted density of 1.271 g/cm³ and a predicted boiling point of 581.1°C . Researchers can procure this chemical from suppliers such as Life Chemicals, with available quantities ranging from 1mg to 75mg . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c24-21(17-8-6-16(7-9-17)18-12-13-26-14-18)23-15-22(25,20-10-11-20)19-4-2-1-3-5-19/h1-9,12-14,20,25H,10-11,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBNQIBQYVHWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagent.

    Hydroxylation: Introduction of the hydroxy group can be done via oxidation reactions, such as using osmium tetroxide or potassium permanganate.

    Phenylethyl Group Addition: This step involves the alkylation of the intermediate compound with a phenylethyl halide under basic conditions.

    Thiophenyl Group Introduction: The thiophenyl group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane.

    Benzamide Formation: Finally, the benzamide core is formed by reacting the intermediate with benzoyl chloride or benzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like chromium trioxide or potassium permanganate.

    Reduction: The benzamide group can be reduced to an amine using reagents like lithium aluminum hydride or borane.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, borane in tetrahydrofuran.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Neuropharmacological Applications

One of the most promising applications of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. The compound's structure suggests potential activity as an acetylcholinesterase inhibitor, which is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function.

Case Study: Acetylcholinesterase Inhibition

Research has indicated that compounds with similar structures exhibit strong inhibitory effects on acetylcholinesterase. For instance, a study reported that derivatives with a thiazole core demonstrated IC50 values as low as 2.7 µM against acetylcholinesterase, suggesting that modifications to the benzamide structure could enhance its efficacy in treating Alzheimer's disease .

Anti-inflammatory Properties

This compound may also play a role in anti-inflammatory therapies. Its thiophene moiety is known to interact with various biological targets involved in inflammatory pathways.

Case Study: Molecular Docking Studies

In silico studies have shown that similar compounds can effectively inhibit the enzyme 5-lipoxygenase, which is implicated in inflammatory responses. Molecular docking simulations indicate that structural modifications can lead to enhanced binding affinities, making this compound a candidate for further optimization as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Against Liver Cancer Cells

A study investigating structurally similar compounds found significant cytotoxic effects on human liver cancer cells. The mechanism involved apoptosis induction through mitochondrial dysfunction, highlighting the compound's potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Application Mechanism Reference
NeuropharmacologyAcetylcholinesterase inhibition
Anti-inflammatoryInhibition of 5-lipoxygenase
AnticancerInduction of apoptosis in liver cancer cells

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Benzamide Derivatives

Compound A shares structural similarities with several benzamide derivatives reported in the literature (Table 1). Key analogs include:

Compound Name Core Structure N-Substituent Key Functional Groups Reference
Compound A 4-(Thiophen-3-yl)benzamide 2-Cyclopropyl-2-hydroxy-2-phenylethyl Cyclopropyl, hydroxyl, phenyl
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride 3-(Thiophen-3-yl)benzamide 4-(2-Aminocyclopropyl)phenyl Aminocyclopropyl, phenyl
N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide 4-(Thiophen-3-yl)benzamide 2-(2-Bromoethoxy)ethyl Bromoethoxy chain
N-(4-(2-Chlorophenyl)piperazin-1-yl)ethyl-4-(thiophen-3-yl)benzamide 4-(Thiophen-3-yl)benzamide Piperazine-linked 2-chlorophenyl Piperazine, chlorophenyl

Key Observations :

  • Thiophen Orientation : Unlike analogs with thiophen-2-yl substitution (e.g., compounds in ), the 3-thiophenyl group in Compound A alters electronic distribution and π-stacking interactions .

Physicochemical and Spectroscopic Properties

While direct data for Compound A are unavailable, inferences can be drawn from related compounds:

Spectroscopic Features
  • IR Spectroscopy :
    • The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole derivatives () highlights the importance of tautomerism analysis. For Compound A , the hydroxyl group would show a broad νO-H peak near 3200–3600 cm⁻¹, while the amide C=O is expected at ~1650 cm⁻¹ .
  • NMR Spectroscopy :
    • The cyclopropyl group in Compound A would produce distinct ¹H-NMR signals for its strained CH₂ protons (δ ~0.5–1.5 ppm), while the hydroxyl proton may appear as a broad singlet (~δ 2–5 ppm). Thiophen protons typically resonate at δ 6.5–7.5 ppm .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound's structure is characterized by its unique combination of a cyclopropyl group, a hydroxy group, and a thiophene moiety attached to a benzamide backbone. Its molecular formula is C22H21NO2SC_{22}H_{21}NO_2S with a molecular weight of 363.5 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide.
  • Introduction of the Benzamide Group : The thiophene ring is then functionalized to introduce the benzamide moiety through reaction with appropriate amines under acidic or basic conditions.
  • Cyclopropyl-Hydroxy-Phenylethyl Moiety : The final step involves coupling the cyclopropyl-hydroxy-phenylethyl intermediate with the thiophene derivative .

Antimicrobial Properties

Studies have indicated that derivatives of benzamides, including compounds similar to this compound, exhibit significant antimicrobial activity. For example, related benzamide derivatives have shown broad-spectrum activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 500 µg/ml to as low as 1.95 µg/ml for the most potent compounds .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating specific enzymatic pathways. It is hypothesized that it could inhibit enzymes involved in inflammatory responses, although detailed studies specifically on this compound are still required to confirm these effects .

Anticancer Potential

Recent research has focused on the anticancer properties of benzamide derivatives. Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain benzamide analogs have demonstrated promising results against leukemia and solid tumors in vitro .

The biological activity of this compound likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes that are crucial in inflammatory pathways or cancer cell proliferation, thereby inhibiting their activity.
  • Receptor Modulation : It may also interact with receptors involved in cellular signaling pathways relevant to inflammation and cancer progression .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Antimicrobial Efficacy : A study evaluating a series of N-benzoyl derivatives found that compounds similar to this compound showed significant antimicrobial activity against drug-resistant strains .
  • Anticancer Activity : Another investigation into benzamide derivatives revealed that certain compounds inhibited RET kinase activity, which is vital for various cancers, suggesting potential therapeutic applications for similar structures .

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